Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended to store the compound in a cool, dry, ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylpyrimidine-5-carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors for the chlorination step to ensure efficient heat management and reaction control.
Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or methanol at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2-methylpyrimidine-5-carboxylate or ethyl 4-thio-2-methylpyrimidine-5-carboxylate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid.
Reduction Products: Reduction can produce ethyl 4-chloro-2-methylpyrimidine-5-methanol.
Scientific Research Applications
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and fungicides due to its ability to inhibit specific biological pathways in plants and fungi.
Chemical Biology: Researchers use it to study the interactions of pyrimidine derivatives with biological macromolecules, aiding in the design of new drugs and therapeutic agents.
Comparison with Similar Compounds
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with a thio group instead of a carboxylate, used as an inhibitor of certain bacteria.
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylic acid: The acid form of the compound, used in different synthetic applications.
Uniqueness: The presence of both chloro and methyl groups on the pyrimidine ring, along with the ester functionality, makes this compound a versatile intermediate in organic synthesis, offering unique reactivity and application potential.
Properties
IUPAC Name |
ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAVLIGRIDNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506549 | |
Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-36-3 | |
Record name | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70506549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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